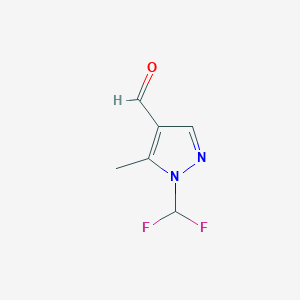![molecular formula C11H11ClFN B12989048 1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)
1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method can be further optimized using blue LED irradiation at 450 nm in dichloromethane or acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. The use of microwave irradiation has also been explored for the synthesis of fluorinated nitrogen heterocycles, which could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms enhances its binding affinity to certain receptors or enzymes, potentially altering their activity. The azabicyclohexane structure provides conformational rigidity, which can influence its biological activity .
Comparison with Similar Compounds
4,4-Difluorocyclohexanamine: Another fluorinated bicyclic compound with similar structural features.
4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide: Shares the bicyclic structure and fluorine substitution.
Uniqueness: 1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the combination of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The azabicyclohexane structure also provides a distinct conformational profile compared to other similar compounds.
Properties
Molecular Formula |
C11H11ClFN |
|---|---|
Molecular Weight |
211.66 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H11ClFN/c12-10-3-8(13)1-2-9(10)11-4-7(11)5-14-6-11/h1-3,7,14H,4-6H2 |
InChI Key |
AZSSYMXRSLXDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



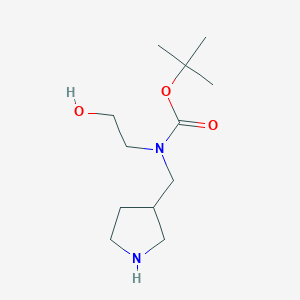
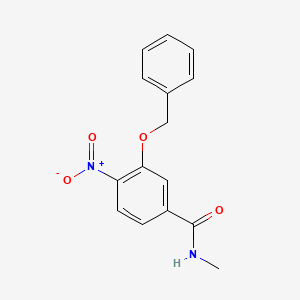
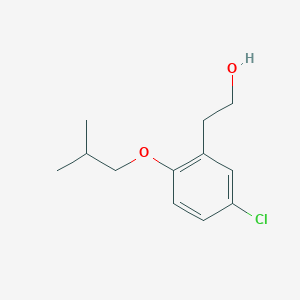
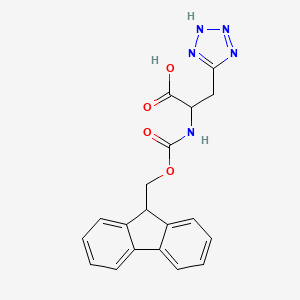
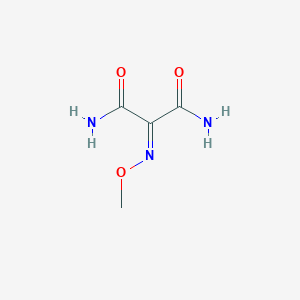
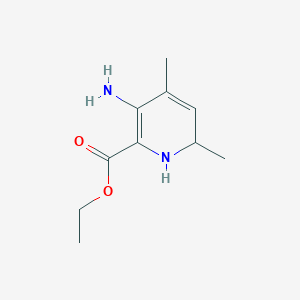

![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
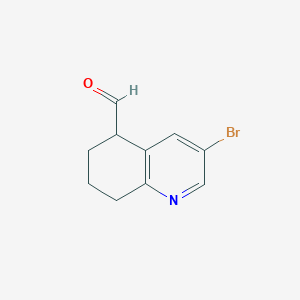
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)

